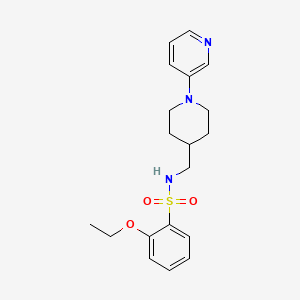

![molecular formula C15H21BrN2O4 B2797583 tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate CAS No. 1562233-04-8](/img/structure/B2797583.png)

tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

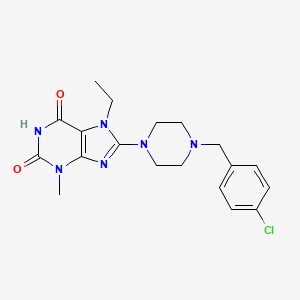

This compound is a carbamate, which is an organic compound derived from carbamic acid. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It also has a bromine atom attached to the pyridine ring, and a tert-butoxy group attached to the carbamate functionality .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a brominating agent to introduce the bromine atom. The carbamate functionality could be introduced through a reaction with a suitable isocyanate .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a bromine atom, and a carbamate functionality. The tert-butoxy group would add steric bulk to the molecule .Chemical Reactions Analysis

As a brominated compound, it could potentially undergo various substitution reactions. The carbamate functionality could also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could increase its density and boiling point compared to similar compounds without a halogen .科学的研究の応用

Structural Analysis and Crystallography

tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate is part of a family of compounds with structural significance in crystallography. It contributes to the understanding of isomorphous crystal structures, specifically through the study of chlorodiacetylene and iododiacetylene derivatives. These compounds, including tert-butyl variants, display interactions in crystals via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, highlighting the dual bonding nature in molecular structures (Baillargeon et al., 2017).

Synthetic Chemistry and Catalysis

In synthetic chemistry, the compound has been utilized in the preparation of various organic structures, demonstrating its role in facilitating diverse chemical transformations. For instance, the compound's reactivity was exploited in the synthesis of thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles through Pd-catalyzed cyclization, showcasing its utility in constructing complex heterocyclic systems (Brugier et al., 2001). Additionally, its role in the regioselective deprotection and acylation of protected polyamides further underscores its importance in precise synthetic manipulations, particularly in the synthesis of polyamides with independently removable protecting groups (Pak & Hesse, 1998).

Antimicrobial Research

The compound has found applications in antimicrobial research, where derivatives of tert-butyl carbazate have been synthesized and evaluated for their antimicrobial activities. This research contributes to the development of new antimicrobial agents and expands the understanding of the structure-activity relationships in this domain (Ghoneim & Mohamed, 2013).

Organic Syntheses and Reactions

Its utility is further extended to organic syntheses, where it serves as a building block in various synthetic routes. For instance, its involvement in the preparation and Diels-Alder reaction of amido substituted furans demonstrates its versatility in facilitating cycloaddition reactions and the synthesis of cyclic compounds (Padwa et al., 2003).

Catalysis and Selective Transformations

Moreover, the compound plays a role in catalysis, as seen in the efficient N-tert-butoxycarbonylation of amines catalyzed by indium(III) halides. This highlights its significance in chemoselective transformations, facilitating the production of N-tert-butyl-carbamates from various amines under mild conditions, which is crucial for the synthesis of protected amines in organic chemistry (Chankeshwara & Chakraborti, 2006).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-(2-bromopyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-8-7-9-17-11(10)16/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJQXBQYBGAGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(N=CC=C1)Br)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

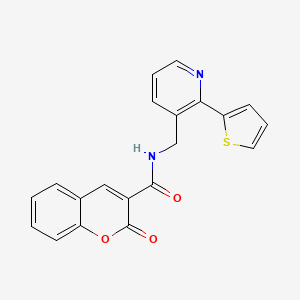

![1-[3-(Furan-2-ylmethyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone](/img/structure/B2797500.png)

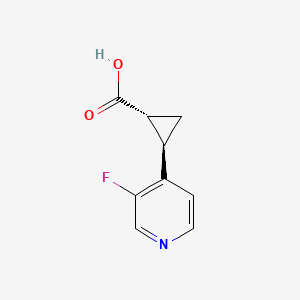

![N-[(1S,2R)-2-Hydroxycyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797504.png)

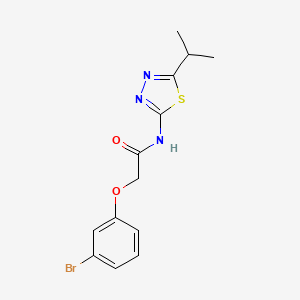

![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)

![N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2797506.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2797511.png)

![Ethyl 2-methyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxypropanoate](/img/structure/B2797523.png)